5,8-Dihydro-5-ethyl-8-oxofuro(3,2-b)(1,8)naphthyridine-7-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DJ-6783 involves the formation of the furo[3,2-b][1,8]naphthyridine core structure. The synthetic route typically includes the following steps:
Formation of the naphthyridine ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the furo moiety: The furo ring is introduced through a cyclization reaction involving an appropriate dihydrofuran precursor.
Functional group modifications:
Industrial Production Methods
Industrial production of DJ-6783 involves optimizing the synthetic route for large-scale production. This includes:
Optimization of reaction conditions: Ensuring high yield and purity by controlling temperature, pressure, and reaction time.
Use of catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification processes: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product
Chemical Reactions Analysis
Types of Reactions
DJ-6783 undergoes various chemical reactions, including:
Oxidation: Conversion of the dihydrofuran ring to a furan ring.
Reduction: Reduction of the keto group to a hydroxyl group.
Substitution: Substitution reactions involving the carboxylic acid group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus pentachloride are used for substitution reactions
Major Products
The major products formed from these reactions include:
Oxidation: Formation of the furan ring.
Reduction: Formation of the hydroxyl derivative.
Substitution: Formation of various substituted derivatives
Scientific Research Applications
DJ-6783 has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other quinolone derivatives.
Biology: Studied for its antimicrobial properties against various bacterial strains.
Medicine: Investigated for its potential use as an antibiotic.
Industry: Used in the development of new antimicrobial agents .
Mechanism of Action
DJ-6783 exerts its antimicrobial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, DJ-6783 prevents bacterial cell division and leads to cell death .
Comparison with Similar Compounds
Similar Compounds
Ofloxacin: A second-generation fluoroquinolone with broad-spectrum antibacterial activity.
Levofloxacin: A third-generation fluoroquinolone with enhanced activity and reduced side effects.
Ciprofloxacin: A widely used fluoroquinolone with strong activity against Gram-negative bacteria .
Uniqueness
DJ-6783 is unique due to its strong activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa. It also has a distinct chemical structure with a furo[3,2-b][1,8]naphthyridine core, which sets it apart from other quinolone derivatives .
Properties
CAS No. |
73101-87-8 |
---|---|
Molecular Formula |
C13H10N2O4 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
5-ethyl-8-oxofuro[3,2-b][1,8]naphthyridine-7-carboxylic acid |
InChI |
InChI=1S/C13H10N2O4/c1-2-15-6-8(13(17)18)11(16)7-5-10-9(3-4-19-10)14-12(7)15/h3-6H,2H2,1H3,(H,17,18) |
InChI Key |
IRRYFLAZTLGICF-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=O)C2=CC3=C(C=CO3)N=C21)C(=O)O |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC3=C(C=CO3)N=C21)C(=O)O |
73101-87-8 | |
Synonyms |
DJ 6783 DJ 6783, sodium salt DJ-6783 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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